An In-depth Technical Guide to Benzyl N-(5-iodopentyl)carbamate
An In-depth Technical Guide to Benzyl N-(5-iodopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Benzyl N-(5-iodopentyl)carbamate, a key intermediate in pharmaceutical research and development.
Chemical Properties and Data
Table 1: Chemical and Physical Properties of Benzyl N-(5-iodopentyl)carbamate and Related Compounds
| Property | Benzyl N-(5-iodopentyl)carbamate | Benzyl (5-hydroxypentyl)carbamate | Benzyl carbamate |
| CAS Number | 194225-78-0[1] | 87905-98-4 | 621-84-1 |
| Molecular Formula | C13H18INO2[1] | C13H19NO3 | C8H9NO2 |
| Molecular Weight | 347.19 g/mol [1] | 237.3 g/mol | 151.16 g/mol |
| Appearance | Not reported (likely a solid or oil) | Solid | White solid |
| Melting Point (°C) | Not reported | 50-53 | 86-89 |
| Boiling Point (°C) | Not reported | Not reported | Not reported |
| Solubility | Not reported (expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF) | Not reported | Moderately soluble in water; soluble in organic solvents.[2] |
Spectroscopic Data (Predicted)
While experimental spectra for Benzyl N-(5-iodopentyl)carbamate are not available, the following are predicted key features based on the analysis of structurally similar compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| ~ 7.35 ppm (m, 5H, Ar-H ) | ~ 156.5 ppm (C =O) |
| ~ 5.10 ppm (s, 2H, -O-CH₂ -Ph) | ~ 136.5 ppm (Ar-C ) |
| ~ 4.85 ppm (br t, 1H, -NH -) | ~ 128.5 ppm (Ar-C H) |
| ~ 3.20 ppm (t, 2H, -CH₂ -I) | ~ 128.0 ppm (Ar-C H) |
| ~ 3.15 ppm (q, 2H, -NH-CH₂ -) | ~ 66.5 ppm (-O-C H₂-Ph) |
| ~ 1.85 ppm (p, 2H, -CH₂ -CH₂-I) | ~ 40.5 ppm (-NH-C H₂) |
| ~ 1.55 ppm (p, 2H, -NH-CH₂-CH₂ -) | ~ 33.0 ppm (-C H₂-CH₂-I) |
| ~ 1.40 ppm (p, 2H, -CH₂-CH₂ -CH₂-I) | ~ 30.0 ppm (-NH-CH₂-C H₂) |
| ~ 6.5 ppm (-C H₂-I) |
Infrared (IR) Spectroscopy (Predicted):
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~3320 cm⁻¹ (N-H stretch): Characteristic of the carbamate N-H bond.
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~2930 cm⁻¹ (C-H stretch): Aliphatic C-H stretching.
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~1690 cm⁻¹ (C=O stretch): Strong absorption from the carbamate carbonyl group.
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~1530 cm⁻¹ (N-H bend): Amide II band.
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~1250 cm⁻¹ (C-O stretch): Carbamate C-O stretching.
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~695 and 735 cm⁻¹ (C-H bend): Aromatic out-of-plane bending for the monosubstituted benzene ring.
Experimental Protocols
A plausible and efficient synthesis of Benzyl N-(5-iodopentyl)carbamate involves a two-step process starting from commercially available 5-amino-1-pentanol.
Synthesis of Benzyl (5-hydroxypentyl)carbamate
This procedure outlines the N-protection of 5-amino-1-pentanol with benzyl chloroformate.
Materials:
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5-amino-1-pentanol
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Benzyl chloroformate (Cbz-Cl)
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Sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Water
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve 5-amino-1-pentanol (1.0 eq) in a mixture of DCM and water (or THF and water) at 0 °C (ice bath).
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Add sodium bicarbonate (2.5 eq) to the solution.
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Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, separate the organic layer.
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Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield Benzyl (5-hydroxypentyl)carbamate.
Synthesis of Benzyl N-(5-iodopentyl)carbamate
This procedure details the iodination of the terminal alcohol of Benzyl (5-hydroxypentyl)carbamate.
Materials:
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Benzyl (5-hydroxypentyl)carbamate
-
Iodine (I₂)
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Triphenylphosphine (PPh₃)
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Imidazole
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Dichloromethane (DCM), anhydrous
Procedure:
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Dissolve Benzyl (5-hydroxypentyl)carbamate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
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Add iodine (1.5 eq) portion-wise, maintaining the temperature at 0 °C. The solution will turn brown.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. The brown color will disappear.
-
Separate the organic layer and wash sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Benzyl N-(5-iodopentyl)carbamate.
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic route to Benzyl N-(5-iodopentyl)carbamate.
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